2-amino-2-(4-bromophenyl)acetic Acid
Overview
Description
2-amino-2-(4-bromophenyl)acetic acid is an organic compound with the molecular formula C8H8BrNO2. It is a white crystalline solid that is soluble in water, ethanol, and acetone, but poorly soluble in non-polar solvents like ether and petroleum ether . This compound is often used as a starting reagent or intermediate in organic synthesis .
Preparation Methods
2-amino-2-(4-bromophenyl)acetic acid can be synthesized through a multi-step process:
Reaction of 4-bromoanisole with sodium hydroxide: This reaction yields 4-bromophenol.
Reaction of 4-bromophenol with bromoacetic acid: This step produces 2-bromo-2-(4-bromophenyl)acetic acid.
Reaction of 2-bromo-2-(4-bromophenyl)acetic acid with ammonia: This final step yields this compound.
Chemical Reactions Analysis
2-amino-2-(4-bromophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
2-amino-2-(4-bromophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-amino-2-(4-bromophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
2-amino-2-(4-bromophenyl)acetic acid can be compared with other similar compounds such as:
- 2-amino-2-(4-chlorophenyl)acetic acid
- 2-amino-2-(4-fluorophenyl)acetic acid
- 2-amino-2-(4-iodophenyl)acetic acid
These compounds share similar structures but differ in their halogen substituents, which can lead to variations in their chemical reactivity and biological activities .
Properties
IUPAC Name |
2-amino-2-(4-bromophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLQICUORRMFHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991364 | |
Record name | Amino(4-bromophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71079-03-3 | |
Record name | Amino(4-bromophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-(4-bromophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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